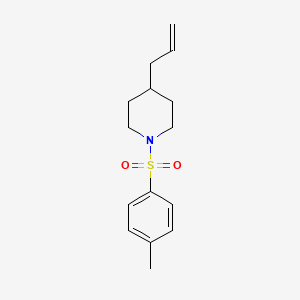![molecular formula C57H34F2N6 B14135838 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple carbazole and triazine groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and triazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The scalability of the synthesis process is a key consideration for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di(carbazol-9-yl)carbazole: Lacks the triazine and difluorophenyl groups, resulting in different reactivity and applications.
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: Contains the triazine group but lacks the additional carbazole units.
Uniqueness
3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole stands out due to its combination of carbazole and triazine groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Propiedades
Fórmula molecular |
C57H34F2N6 |
|---|---|
Peso molecular |
840.9 g/mol |
Nombre IUPAC |
3,6-di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole |
InChI |
InChI=1S/C57H34F2N6/c58-46-31-37(57-61-55(35-15-3-1-4-16-35)60-56(62-57)36-17-5-2-6-18-36)32-47(59)54(46)65-52-29-27-38(63-48-23-11-7-19-40(48)41-20-8-12-24-49(41)63)33-44(52)45-34-39(28-30-53(45)65)64-50-25-13-9-21-42(50)43-22-10-14-26-51(43)64/h1-34H |
Clave InChI |
WREWEJFXXMIEAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)F)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=CC(=C9)N1C2=CC=CC=C2C2=CC=CC=C21)F)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
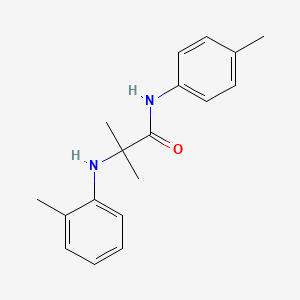

![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
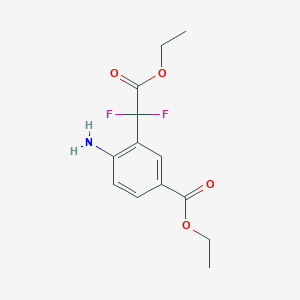
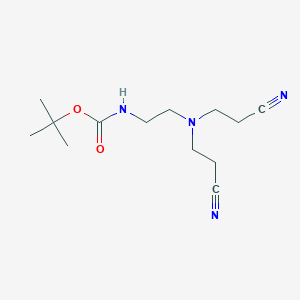
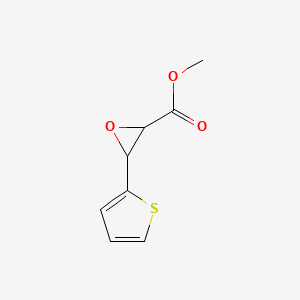
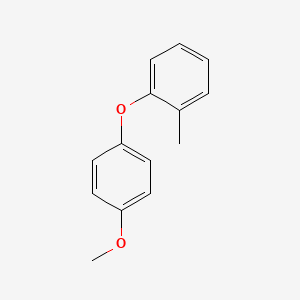

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

